Benzyl propiolate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzyl propiolate and its derivatives involves several innovative methods. For instance, benzyl esters of propiolic and beta-keto acids can undergo catalytic decarboxylative coupling using palladium catalysts, facilitating the benzylation of alkynes without the need for strong bases or organometallics, enabling the synthesis of sensitive benzylic alkynes (Torregrosa et al., 2010). Moreover, copper-promoted coupling with terminal alkynes, including electron-poor acetylenes like methyl propiolate, allows for easy access to a range of benzyl-substituted propiolates, showcasing its versatility as a building block for synthesizing heterocycles (Davies et al., 2009).

Molecular Structure Analysis

The molecular structure and characterization of this compound derivatives have been explored through various spectroscopic methods. In a study on the synthesis and structural investigation of a symmetrically trisubstituted benzene derivative, spectroscopic analysis including NMR and FTIR measurements was performed, revealing the structural intricacies of these compounds (Münch et al., 2013).

Chemical Reactions and Properties

This compound participates in diverse chemical reactions, leading to the formation of various complex molecules. For instance, gold-catalyzed reactions between 1,2-benzisoxazoles and propiolate derivatives exhibit ester-controlled chemoselectivity, yielding Michael-type products or [4 + 2]-annulations to form 6H-1,3-oxazin-6-one derivatives, demonstrating the compound's reactivity and versatility (Pandit et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthetic chemistry. Although the search did not return specific studies focusing solely on the physical properties of this compound, these properties are typically inferred from the molecular structure and are essential for determining the conditions under which these compounds can be synthesized and used in reactions.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and compatibility with various functional groups, are fundamental to its application in organic synthesis. The compound's ability to undergo decarboxylative coupling and participate in Michael-type reactions and [4 + 2]-annulations underscores its chemical versatility (Pandit et al., 2018; Torregrosa et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles and Alkynes Benzyl propiolate shows significant potential in the synthesis of functionalized heterocycles and related alkynes. Davies, Abel, and Wulff (2009) demonstrated that benzyl chlorides and bromides could undergo copper-promoted coupling with various terminal alkynes, including electron-poor acetylenes like methyl propiolate. This process facilitates easy access to a range of benzyl-substituted propiolates, which are valuable for creating previously inaccessible benzyl-substituted heterocycles (Davies, Abel, & Wulff, 2009).

Catalytic Decarboxylative Coupling In 2010, Torregrosa et al. explored the catalytic decarboxylative coupling of benzyl esters of propiolic acids. This method allowed for the benzylation of alkynes without requiring strong bases or organometallics, enabling the synthesis of sensitive benzylic alkynes prone to isomerizations under basic conditions (Torregrosa et al., 2010).

Activation in Gold Nanoparticle Catalysis Research by Leyva–Pérez et al. (2013) demonstrated the cyclotrimerization of propiolates in the presence of catalytic amounts of gold nanoparticles, leading to the formation of aryl benzoates. This study highlighted how gold nanoparticles can modify the electronic density of unsaturated C–C bonds in propiolates, suggesting new avenues for gold-catalyzed transformations (Leyva–Pérez et al., 2013).

Synthesis of Diaryl 1,2-Diketones The work of Min et al. (2014) focused on synthesizing benzil derivatives, such as diaryl 1,2-diketones, through direct decarboxylative coupling of aryl propiolic acids. This method showed good functional group tolerance and provided an efficient way to synthesize symmetric diaryl 1,2-diketones using palladium and copper catalysts (Min et al., 2014).

Stereospecific Decarboxylative Benzylation Mendis and Tunge (2015) developed a stereospecific decarboxylative benzylation method using enantioenriched benzyl esters of propiolic acids. This sp-sp3 coupling did not require basic conditions and efficiently transferred stereochemical information from secondary benzyl alcohols to generate enantioenriched tertiary diarylmethanes (Mendis & Tunge, 2015).

Esterification for Perfumery and Flavor Industries Chandane et al. (2017) investigated the synthesis of benzyl propionate, an ester with floral and fruity odor used in perfumery and flavor industries. They optimized the synthesis process catalyzed by Amberlyst-15, demonstrating the absence of external and internal mass transfer limitations and validating the pseudohomogeneous (PH) kinetic model used (Chandane et al., 2017).

Potential in Lithium-Ion Batteries Renault et al. (2016) studied dilithium benzenedipropiolate as a potential negative electrode material for lithium-ion batteries. They found that this material could reduce and reversibly oxidize its unsaturated carbon–carbon bonds, leading to a high specific capacity. This research suggests new possibilities for using benzyl propiolates in energy storage technologies (Renault et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzyl propiolate, also known as benzyl propionate, is primarily used in the perfume and flavor industries . It’s important to note that the compound’s primary use is for its aromatic properties rather than a therapeutic effect.

Mode of Action

In the context of its use in perfumery and flavor industries, this compound interacts with olfactory receptors in the nose, leading to the perception of a sweet, fruity, and floral aroma .

Biochemical Pathways

It’s known that aromatic compounds like this compound can be synthesized from carboxylic acids and alcohols in a process known as esterification . In the case of this compound, this involves the reaction of propionic acid with benzyl alcohol .

Pharmacokinetics

Once absorbed, it may be metabolized by enzymes in the liver and excreted through the kidneys .

Result of Action

The primary result of this compound’s action is the perception of a sweet, fruity, and floral aroma when it interacts with olfactory receptors in the nose . This makes it a valuable ingredient in the creation of perfumes and flavorings.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and exposure to light or oxygen .

Eigenschaften

IUPAC Name |

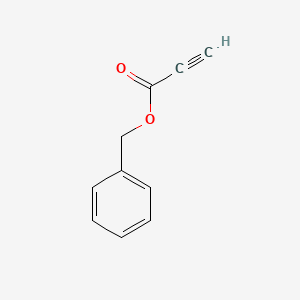

benzyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLTHXLCZSZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337487 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14447-01-9 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions can benzyl propiolate undergo, and how does its structure influence regioselectivity in these reactions?

A1: this compound is a versatile compound capable of participating in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. [, ] The presence of the phenyl group in this compound can influence the regioselectivity of these reactions. For instance, in 1,3-dipolar cycloadditions with benzonitrile oxide, polymer-bound this compound yielded a single regioisomer upon cleavage and esterification. In contrast, the analogous reaction in solution produced a 1:1 mixture of two possible regioisomers. [] This highlights how attaching this compound to a polymer support can impact the reaction outcome compared to solution-phase chemistry.

Q2: Can you provide examples of how this compound has been utilized in green chemistry strategies?

A2: Researchers have explored the use of this compound in developing green chemistry approaches for synthesizing compounds with adjacent quaternary centers. [, ] Specifically, they employed a crystal-to-crystal photodecarbonylation reaction of a trans-α,α‘-dialkenoylcyclohexanone derivative synthesized from this compound. This solid-state reaction, using sunlight as an energy source, provided high yields of the desired product with excellent stereoselectivity, highlighting the potential of this compound in environmentally friendly synthetic strategies. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)